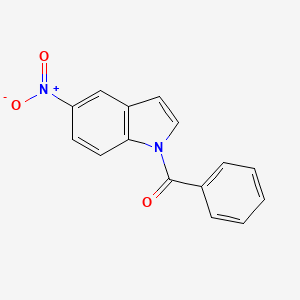
1-benzoyl-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
- Reactivity Studies : It undergoes various chemical transformations, including oxidation and reduction reactions, which are essential for developing new synthetic methodologies.
Biology
- Antimicrobial Activity : Research indicates that 1-benzoyl-5-nitro-1H-indole exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
Medicine
- Pharmacological Studies : Ongoing research is focused on understanding the pharmacological properties of this compound. Initial findings suggest potential applications in treating inflammatory diseases and as an anticancer agent.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| PC-3 | 30 |
| SKOV-3 | 20 |
Industry
- Material Development : The compound's unique chemical properties make it suitable for developing new materials, including polymers and dyes. Its stability and reactivity are advantageous for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by Gaikwad et al. evaluated the antimicrobial activity of various indole derivatives, including this compound. The results demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of indole derivatives on human cancer cell lines. The researchers found that this compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of 25 μM. This finding indicates its potential role in cancer therapy .
Properties
CAS No. |
512787-41-6 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(5-nitroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-10H |
InChI Key |
KBEVTRAIDFWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














